Ethanol, 2-(phenylmethoxy)-, methanesulfonate Ethanol, 2-(phenylmethoxy)-, methanesulfonate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13867875
InChI: InChI=1S/C9H12O2.CH4O3S/c10-6-7-11-8-9-4-2-1-3-5-9;1-5(2,3)4/h1-5,10H,6-8H2;1H3,(H,2,3,4)
SMILES: CS(=O)(=O)O.C1=CC=C(C=C1)COCCO
Molecular Formula: C10H16O5S
Molecular Weight: 248.30 g/mol

Ethanol, 2-(phenylmethoxy)-, methanesulfonate

CAS No.:

Cat. No.: VC13867875

Molecular Formula: C10H16O5S

Molecular Weight: 248.30 g/mol

* For research use only. Not for human or veterinary use.

Ethanol, 2-(phenylmethoxy)-, methanesulfonate -

Specification

Molecular Formula C10H16O5S
Molecular Weight 248.30 g/mol
IUPAC Name methanesulfonic acid;2-phenylmethoxyethanol
Standard InChI InChI=1S/C9H12O2.CH4O3S/c10-6-7-11-8-9-4-2-1-3-5-9;1-5(2,3)4/h1-5,10H,6-8H2;1H3,(H,2,3,4)
Standard InChI Key FAUSKSOFNXDFIC-UHFFFAOYSA-N
SMILES CS(=O)(=O)O.C1=CC=C(C=C1)COCCO
Canonical SMILES CS(=O)(=O)O.C1=CC=C(C=C1)COCCO

Introduction

Structural and Molecular Characteristics

Ethanol, 2-(phenylmethoxy)-, methanesulfonate features a benzyl ether group (C6H5CH2O\text{C}_6\text{H}_5\text{CH}_2\text{O}) attached to the second carbon of an ethyl chain, which is further esterified with methanesulfonic acid. The canonical SMILES representation O=S(=O)(OCCOCC=1C=CC=CC1)C\text{O=S(=O)(OCCOCC=1C=CC=CC1)C} delineates its connectivity, while the InChIKey WRCFQQXCKZAOPC-UHFFFAOYSA-N\text{WRCFQQXCKZAOPC-UHFFFAOYSA-N} provides a unique identifier for computational studies .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC10H14O4S\text{C}_{10}\text{H}_{14}\text{O}_4\text{S}
Molecular Weight230.28 g/mol
Boiling Point120–125 °C (0.01 Torr)
Precursor Boiling Point*265 °C (538.2 K, atmospheric)

*Precursor: 2-(Benzyloxy)ethanol (CAS RN: 622-08-2) .

Physical and Chemical Properties

Phase Behavior

The compound’s boiling point under reduced pressure (0.01 Torr) ranges from 120–125°C . Its precursor, 2-(benzyloxy)ethanol, exhibits a higher boiling point of 265°C at atmospheric pressure, reflecting the volatility reduction imparted by the methanesulfonate group .

Reactivity

As a sulfonate ester, 2-(benzyloxy)ethyl methanesulfonate is susceptible to nucleophilic substitution reactions. The methanesulfonate (MsO\text{MsO}) group acts as an excellent leaving group, enabling alkylation of nucleophiles such as amines, thiols, and alkoxides. Hydrolysis under acidic or basic conditions regenerates 2-(benzyloxy)ethanol and methanesulfonic acid:

2-(Benzyloxy)ethyl methanesulfonate+H2O2-(Benzyloxy)ethanol+CH3SO3H\text{2-(Benzyloxy)ethyl methanesulfonate} + \text{H}_2\text{O} \rightarrow \text{2-(Benzyloxy)ethanol} + \text{CH}_3\text{SO}_3\text{H}

Applications in Organic Synthesis

Alkylating Agent

The compound’s reactivity makes it valuable for introducing the 2-(benzyloxy)ethyl group into target molecules. For example, it can alkylate amines to form protected ethanolamine derivatives, which are intermediates in pharmaceutical synthesis.

Protecting Group Strategy

The benzyloxy moiety serves as a protective group for alcohols, while the methanesulfonate enables subsequent deprotection or functionalization. This dual functionality is exploited in multi-step syntheses requiring orthogonal protection schemes.

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